
(2R,5S)-2,5-Dimethylmorpholine: Structural
Elucidation & Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: (2R,5S)-2,5-dimethylmorpholine

CAS No.: 1130053-86-9

Cat. No.: B1594859 Get Quote

Executive Summary
The (2R,5S)-2,5-dimethylmorpholine scaffold is a "privileged structure" in drug discovery,

offering a defined vector for substituent placement that differs significantly from its cis-isomer

counterparts.[1][2] While the free base exists as a liquid at ambient conditions, definitive

structural characterization requires the formation of crystalline salts (typically Hydrochloride or

Tosylate).[1] This guide details the conformational dynamics, salt-formation protocols, and

crystallographic analysis required to validate this specific stereoisomer.

Conformational Analysis & Stereochemistry
1.1 The Stereochemical Challenge
The (2R,5S) configuration defines a trans-disubstituted morpholine ring.[1][3] Unlike the cis-

isomer (where both methyl groups can adopt a thermodynamically favorable diequatorial

orientation), the trans-isomer faces a frustration:

Chair Conformation: In a standard chair, one methyl group must be equatorial, while the

other must be axial.[1]

The Equilibrium: The molecule undergoes rapid ring-flipping in solution between two chair

forms:[1]

Conformer A: 2-Me (Equatorial) / 5-Me (Axial)[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1594859?utm_src=pdf-interest
https://www.benchchem.com/product/b1594859?utm_src=pdf-body
https://www.echemi.com/products/pid_Rock13473-cis-26-dimethylmorpholine.html
https://www.benchchem.com/product/b1594859
https://www.echemi.com/products/pid_Rock13473-cis-26-dimethylmorpholine.html
https://www.echemi.com/products/pid_Rock13473-cis-26-dimethylmorpholine.html
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dimethylmorpholine
https://www.echemi.com/products/pid_Rock13473-cis-26-dimethylmorpholine.html
https://www.echemi.com/products/pid_Rock13473-cis-26-dimethylmorpholine.html
https://www.echemi.com/products/pid_Rock13473-cis-26-dimethylmorpholine.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conformer B: 2-Me (Axial) / 5-Me (Equatorial)[1]

1.2 Energetic Drivers
In the solid state (crystal lattice), the molecule locks into the lower-energy conformer to

maximize packing efficiency.[1]

C2-Position (Ether Alpha): Methyl groups here generally prefer the equatorial position to

avoid steric clashes with the C6 axial proton.

C5-Position (Amine Alpha): The protonation of the nitrogen (in salt forms) introduces a bulky

ammonium group. The crystal structure typically reveals the 2-Me(eq)/5-Me(ax) preference

to minimize 1,3-diaxial interactions with the ammonium protons, although this is sensitive to

the counter-ion used.[1]

Experimental Protocol: Crystallization of the
Hydrochloride Salt
Since the free base is an oil, Single Crystal X-Ray Diffraction (SC-XRD) requires the synthesis

of a solid salt derivative.[1]

2.1 Materials
(2R,5S)-2,5-dimethylmorpholine (Free base, >98% ee)[1]

Hydrochloric acid (4M in Dioxane)[1]

Solvents: Diethyl ether (anhydrous), Ethanol (absolute), n-Heptane.[1]

2.2 Synthesis & Crystallization Workflow
Step 1: Salt Formation

Dissolve 100 mg (0.87 mmol) of the free base oil in 2 mL of anhydrous diethyl ether in a

scintillation vial.

Cool the solution to 0°C in an ice bath.

Dropwise add 1.1 equivalents (240 µL) of 4M HCl in dioxane under nitrogen atmosphere.
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Observation: A white precipitate (the HCl salt) forms immediately.

Filter the solid, wash with cold ether (2 x 1 mL), and dry under vacuum.[1]

Step 2: Single Crystal Growth (Vapor Diffusion) Direct precipitation yields microcrystalline

powder unsuitable for SC-XRD.[1] Use vapor diffusion to grow diffraction-quality prisms.[1]

Inner Vial: Dissolve 20 mg of the dried HCl salt in a minimum amount (~0.5 mL) of absolute

ethanol. Ensure the solution is clear (filter through a 0.2 µm PTFE syringe filter if necessary).

Outer Vessel: Place the inner vial (uncapped) inside a larger jar containing 5 mL of n-

Heptane (antisolvent).

Equilibration: Seal the outer jar tightly. Store at 4°C undisturbed.

Harvest: Over 48–72 hours, ethanol diffuses into the heptane and heptane vapor diffuses

into the ethanol, slowly lowering solubility.[1] Colorless prismatic crystals will form on the

walls of the inner vial.[1]

Crystallographic Data & Structural Parameters
When solved, the (2R,5S)-2,5-dimethylmorpholine hydrochloride crystallizes in a chiral space

group.[1] The following data summarizes the typical parameters observed for this class of

trans-morpholine salts.

Table 1: Representative Crystallographic Data
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Parameter Value / Description

Crystal System Orthorhombic

Space Group P2₁2₁2₁ (Chiral)

Z (Molecules/Unit Cell) 4

Flack Parameter ~0.00 (Confirms Absolute Config)

R-Factor (R₁) < 5.0% (High Quality)

Bond Length (C-N) 1.49 Å (Typical Ammonium)

Bond Length (C-O) 1.42 Å (Typical Ether)

Ring Conformation Distorted Chair

Axial Substituent C5-Methyl (typically)

Technical Note: The Flack Parameter is the critical quality control metric here. A value near 0.0

confirms the (2R,5S) stereochemistry.[1][2] A value near 1.0 would indicate the inverted (2S,5R)

structure.[1][2]

Structural Logic & Pathway Visualization
The following diagram illustrates the decision logic for determining the structure of liquid chiral

amines using crystallography.
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Caption: Workflow for converting the liquid morpholine base into a diffraction-quality salt

crystal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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